molecular formula C59H92N18O12S B1681824 small cardioactive peptide A CAS No. 98035-79-1

small cardioactive peptide A

Cat. No. B1681824
CAS RN: 98035-79-1
M. Wt: 1277.5 g/mol
InChI Key: GBIKRMXHJFTOHS-LRHNFOCQSA-N
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Description

Small Cardioactive Peptide A (SCPA) is a neuropeptide that modulates neuromuscular synapses in Aplysia . It is present in large quantities in the nervous system of Aplysia and is widely distributed within the central nervous system (CNS) and peripheral tissues . SCPA is known to be a potent modulator of synaptic transmission in Aplysia .


Synthesis Analysis

SCPA has been purified from nervous tissue and sequenced . The sequence of SCPA was confirmed by comparing the chromatographic properties of native SCPA with a synthetic peptide that has the proposed sequence . A significant proportion of the sequence of SCPA is conserved, indicating that they are members of the same peptide class .


Molecular Structure Analysis

The small cardioactive peptides (SCPs) are an important group of neural cotransmitters in molluscs where they are known to play both central and peripheral modulatory roles in the control of feeding behavior . The SCP gene exists in one interrupted copy that produces a single species of transcript which encodes a prepropeptide containing two structurally related SCPs .


Chemical Reactions Analysis

SCPA is a peptide co-transmitter intrinsic to motor neurons . It plays an integrative role in exciting various motor programs involved in feeding and locomotion in a number of gastropod species .


Physical And Chemical Properties Analysis

SCPA is a peptide composed of a series of well-ordered amino acids . It is present in large quantities in the nervous system of Aplysia and is widely distributed within the CNS and peripheral tissues .

Future Directions

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research . The future of SCPA could be seen in this context, with potential applications in neuromuscular modulation and other therapeutic areas.

properties

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIKRMXHJFTOHS-LRHNFOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92N18O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1277.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

small cardioactive peptide A

CAS RN

98035-79-1
Record name Small cardioactive peptide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098035791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
PE Lloyd, I Kupfermann, KR Weiss - Peptides, 1987 - Elsevier
Previous studies have shown that the nervous system and other tissues of molluscs contain a number of peptides that potently excite molluscan hearts. Two such peptides, termed small …
Number of citations: 83 www.sciencedirect.com
N Santama, CH Wheeler, JF Burke… - Journal of …, 1994 - Wiley Online Library
The neuropeptides myomodulin, small cardioactive peptide (SCP), and buccalin are widely distributed in the phylum Mollusca and have important physiological functions. Here, we …
Number of citations: 48 onlinelibrary.wiley.com
J Acosta-Urquidi - Journal of Neuroscience, 1988 - Soc Neuroscience
… Two small neuropeptides with cardioexcitatory actions, termed small cardioactive peptide A (SCP,) and B (SCP,), 11 and 9 amino acids long, respectively, are found in many gastropod …
Number of citations: 16 www.jneurosci.org
DJ Prior, IG Welsford - American Zoologist, 1989 - academic.oup.com
The feeding motor program in Limax maximus is the neural correlate of feeding and consists of a discrete pattern of cyclical efferent activity generated by the buccal ganglia in response …
Number of citations: 16 academic.oup.com
BD Evans, RL Calabrese - Cell and tissue research, 1989 - Springer
… J Neurosci 7:1123 I 132 Lloyd PE, Kupfermann I, Weiss K (1987b) Sequence of small cardioactive peptide A: a second member of a class of neuropeptides in Aplysia. Peptides 8:179 …
Number of citations: 44 link.springer.com
WH Watson III, A Nash, C Lee, MD Patz… - Integrative …, 2020 - academic.oup.com
The neuropeptide small cardioactive peptide (SCP) plays an integrative role in exciting various motor programs involved in feeding and locomotion in a number of gastropod species. In …
Number of citations: 3 academic.oup.com
BD Evans, RL Calabrese - biology.emory.edu
… J Neurosci 7: 1123–1132 Lloyd PE, Kupfermann I, Weiss K (1987b) Sequence of small cardioactive peptide A: a second member of a class of neuropeptides in Aplysia. Peptides 8:179–…
Number of citations: 0 biology.emory.edu
ML Chen, Y Muneoka, RJ Walker - General pharmacology, 1995 - europepmc.org
1. Mytilus small cardioactive peptide (SCP) was originally isolated from the anterior byssus retractor muscle of Mytilus edulis, with a primary structure, APNFLAYPRLamide. The …
Number of citations: 4 europepmc.org
CR Jimenez, KW Li, K Dreisewerd, S Spijker… - Biochemistry, 1998 - ACS Publications
… informative fragments from collision-induced dissociation (CID) mass spectra elucidated the complete primary structure of one of the peptides as Lymnaea small cardioactive peptide a (…
Number of citations: 119 pubs.acs.org
KJ Adamson, T Wang, BA Rotgans, AV Kuballa… - Peptides, 2016 - Elsevier
… A neuropeptide known to regulate muscle contractions in a variety of molluscs, the small cardioactive peptide A (sCAP A ), and a peptide of yet unknown function (termed Aestivation …
Number of citations: 17 www.sciencedirect.com

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